molecular formula C18H12ClN3OS B2438826 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-34-3

7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2438826
CAS No.: 896329-34-3
M. Wt: 353.82
InChI Key: RLRYDNJVHYGWGG-UHFFFAOYSA-N
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Description

7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is fused with a naphthalene moiety and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-yl moiety: This step often involves a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the pyrido[1,2-a][1,3,5]triazin-4-one core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its application:

    Anticancer Activity: It may inhibit specific enzymes or proteins involved in cell proliferation and survival pathways.

    Antimicrobial Activity: The compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

    Organic Semiconductors: It functions by facilitating charge transport through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-{[(phenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    7-chloro-2-{[(naphthalen-2-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with the naphthalene moiety attached at a different position.

Uniqueness

The presence of the naphthalen-1-yl moiety in 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one imparts unique electronic and steric properties, which can enhance its biological activity and material properties compared to similar compounds.

Properties

IUPAC Name

7-chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-14-8-9-16-20-17(21-18(23)22(16)10-14)24-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYDNJVHYGWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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